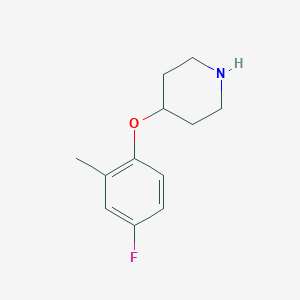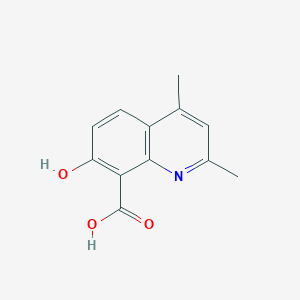![molecular formula C12H10BFO2 B11889903 (3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)
(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of a fluorinated biphenyl precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorinated biphenyl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and substituted biphenyl compounds. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications .
Scientific Research Applications
Chemistry
In chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it a valuable reagent in the formation of carbon-carbon bonds .
Biology
In biological research, this compound is utilized in the development of fluorescent sensors and probes. The boronic acid group can interact with diols and other biomolecules, enabling the detection and quantification of various biological targets .
Medicine
In medicinal chemistry, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is explored for its potential as a pharmacophore in drug design. Its unique structure and reactivity allow for the development of novel therapeutic agents targeting specific biological pathways .
Industry
Industrially, this compound is employed in the production of advanced materials, including polymers and liquid crystals. Its incorporation into these materials can enhance their properties and performance in various applications .
Mechanism of Action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, facilitating the modulation of biological pathways and chemical reactions . The fluorinated biphenyl structure also contributes to the compound’s stability and reactivity, enabling its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluorobiphenyl-4-boronic acid
- 5-Fluorobenzoxaborole
Uniqueness
Compared to similar compounds, (3’-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid offers unique advantages due to its biphenyl structure, which provides additional sites for functionalization and enhances its reactivity in cross-coupling reactions . The presence of the fluorine atom also increases the compound’s stability and alters its electronic properties, making it a versatile reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H10BFO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
[3-(3-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H |
InChI Key |
RFQHWFSANQVTKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
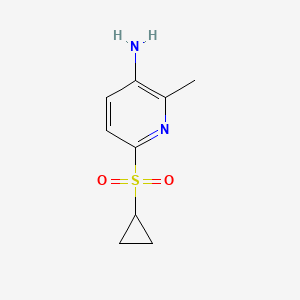
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
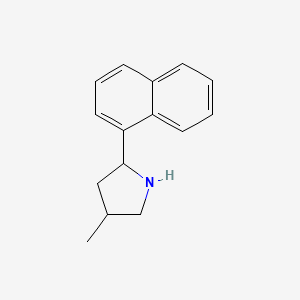
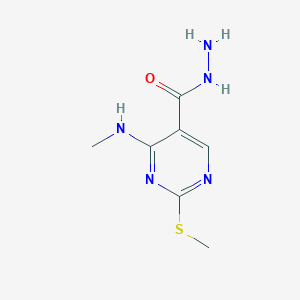
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)


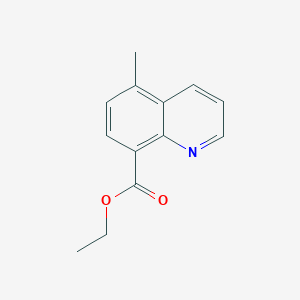
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
